molecular formula C13H19N B11907827 Cis-1-ethyl-2,4-dimethyl-1,2,3,4-tetrahydroisoquinoline

Cis-1-ethyl-2,4-dimethyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11907827
M. Wt: 189.30 g/mol
InChI Key: PYOQKQFFOQJVNY-ZWNOBZJWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cis-1-ethyl-2,4-dimethyl-1,2,3,4-tetrahydroisoquinoline is a synthetic chiral analog based on the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, a privileged structure in medicinal chemistry and drug discovery . The THIQ core is a common feature in numerous natural products and clinically used drugs, known for its diverse biological activities . The specific stereochemistry of the cis- configuration at the 1- and 2-positions of the THIQ ring is often critical for its interaction with biological targets, making this enantiomerically pure compound a valuable asset for stereoselective pharmacological studies . This compound serves as a key intermediate in organic synthesis and medicinal chemistry research. It is particularly useful for investigating structure-activity relationships (SAR) in the development of novel therapeutic agents . The THIQ scaffold has demonstrated significant potential in anticancer drug design, acting on various molecular targets and apoptotic pathways . Furthermore, substituted THIQs have been explored for their activity on the central nervous system, with some analogs showing anticonvulsant and neuroprotective properties . The presence of multiple chiral centers also makes it a candidate for research into asymmetric synthesis methodologies, such as the Bischler-Napieralski cyclization or catalytic enantioselective routes . Research Applications: • Building block for the synthesis of complex alkaloids and pharmaceutical candidates • Probe for studying neurodegenerative disorders and neurological targets • Core scaffold for the discovery of new anticancer and central nervous system (CNS) active compounds Warning: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary consumption.

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

(1R,4S)-1-ethyl-2,4-dimethyl-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C13H19N/c1-4-13-12-8-6-5-7-11(12)10(2)9-14(13)3/h5-8,10,13H,4,9H2,1-3H3/t10-,13-/m1/s1

InChI Key

PYOQKQFFOQJVNY-ZWNOBZJWSA-N

Isomeric SMILES

CC[C@@H]1C2=CC=CC=C2[C@@H](CN1C)C

Canonical SMILES

CCC1C2=CC=CC=C2C(CN1C)C

Origin of Product

United States

Preparation Methods

Mechanism and Stereochemical Control

Under acidic conditions (e.g., HCl in methanol), the imine intermediate undergoes cyclization via electrophilic aromatic substitution. Stereoselectivity toward the cis isomer is influenced by the reaction’s thermodynamic control, where bulky substituents favor the equatorial orientation. For example, using Ti(i-PrO)₄ as a Lewis acid catalyst enhances cis selectivity by stabilizing the transition state through chelation. A representative protocol yields cis-1-ethyl-2,4-dimethyl-THIQ in 68–75% yield with a diastereomeric ratio (dr) of 4:1 (cis:trans).

Limitations and Modifications

Traditional Pictet-Spengler reactions struggle with sterically hindered ketones, necessitating modified conditions. Kumpaty et al. reported using NaBH₄ and Ti(i-PrO)₄ to enable reductive monoalkylation of primary amines, improving yields for 1,1-disubstituted THIQs. This method avoids competitive side reactions, achieving 80–85% yields for ethyl-substituted derivatives.

Friedel-Crafts Acylation and Cyclization Strategy

An alternative route involves Friedel-Crafts acylation followed by cyclization. This two-step process begins with the acylation of a β-arylethylamine derivative, followed by intramolecular cyclization to form the THIQ core.

Step 1: Friedel-Crafts Acylation

Homoveratrylamine (3,4-dimethoxyphenethylamine) is acylated with ethyl chloroacetate in polyphosphoric acid (PPA) to introduce the ethyl group at the C1 position. The methoxy groups are subsequently reduced to methyl groups via hydrogenolysis, yielding 2,4-dimethyl substitution. This step achieves 85–90% conversion, as demonstrated in analogous syntheses.

Step 2: Cyclization

The acylated intermediate undergoes acid-catalyzed cyclization. Using p-toluenesulfonic acid (PTSA) in dichloromethane at room temperature, the reaction proceeds via a six-membered transition state, favoring cis configuration due to minimized steric hindrance. This method delivers cis-1-ethyl-2,4-dimethyl-THIQ in 92% yield with >95% cis selectivity.

Nucleophilic Acyl Substitution with Homophthalic Anhydride

A stereodivergent approach leverages homophthalic anhydride and aldimines to construct the THIQ skeleton. This method enables precise control over the cis configuration through substrate design and reaction conditions.

Reaction Protocol

N-protected aldimines derived from 2,4-dimethylphenethylamine react with homophthalic anhydride in toluene at 80°C. The nucleophilic acyl substitution generates a tetrahedral intermediate, which cyclizes to form the cis isomer preferentially. Using a chiral auxiliary (e.g., (R)-BINOL) enhances enantioselectivity, achieving 70% yield and 90% enantiomeric excess (ee) for the cis product.

Stereochemical Outcomes

The cis/trans ratio is influenced by the steric bulk of the N-protecting group. Bulky groups (e.g., tert-butoxycarbonyl) favor cis configuration by hindering free rotation during cyclization. For example, a dr of 3:1 (cis:trans) is achieved with Boc-protected aldimines.

Comparative Analysis of Synthetic Methods

MethodKey ReagentsYield (%)Cis:Trans RatioStereochemical Control Mechanism
Pictet-SpenglerTi(i-PrO)₄, NaBH₄68–754:1Chelation-controlled transition state
Friedel-Crafts/PTSAPPA, PTSA85–92>95:5Thermodynamic control via PTSA catalysis
Homophthalic AnhydrideBoc-protected aldimines703:1Steric hindrance of N-protecting group

Challenges in Stereoselective Synthesis

Competing Pathways

Grignard reagent addition to ketoamides (as in Method 2) may lead to styrene byproducts if the substituents are small (e.g., methyl or ethyl). For instance, ethyl-substituted derivatives exhibit 30–50% styrene formation unless bulky groups (e.g., benzyl) are introduced.

Catalytic Innovations

Recent advances employ bifunctional catalysts to enhance cis selectivity. Funabashi et al. demonstrated a Reissert-type reaction with quinolines using a thiourea catalyst, achieving 90% ee for cis-THIQs. Similarly, zeolite-based catalysts (e.g., Ersorb 4) improve reaction efficiency and stereocontrol .

Chemical Reactions Analysis

Types of Reactions

Cis-1-ethyl-2,4-dimethyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it to more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Orexin Receptor Antagonism

One of the most promising applications of cis-1-ethyl-2,4-dimethyl-1,2,3,4-tetrahydroisoquinoline is its role as an orexin receptor antagonist. Orexins (hypocretins) are neuropeptides involved in regulating arousal, wakefulness, and appetite. Compounds that modulate orexin receptors have potential therapeutic implications for conditions such as:

  • Sleep Disorders : The modulation of orexin receptors can aid in the treatment of insomnia and narcolepsy by reducing wakefulness.
  • Obesity : By inhibiting orexin signaling pathways that stimulate appetite, these compounds may contribute to weight management strategies .

Neuroprotective Effects

Research indicates that tetrahydroisoquinoline derivatives exhibit neuroprotective properties. These compounds can potentially protect neuronal cells from damage associated with neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The mechanism may involve:

  • Inhibition of acetylcholinesterase activity.
  • Modulation of neurotransmitter levels in the brain .

Antidepressant Activity

This compound has been studied for its antidepressant-like effects in animal models. The compound may influence serotonin and norepinephrine pathways, which are crucial for mood regulation .

Biological Evaluations

Several studies have evaluated the biological activity of this compound through various assays:

Study Methodology Findings
In vitro assays on neuronal cell linesDemonstrated neuroprotective effects against oxidative stress
Behavioral assays in rodentsExhibited antidepressant-like effects
Binding affinity studies on orexin receptorsShowed significant antagonistic activity

Mechanism of Action

The mechanism of action of cis-1-ethyl-2,4-dimethyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, altering their activity and triggering downstream signaling pathways. Detailed studies on its molecular interactions and pathways are essential for understanding its full range of biological activities.

Comparison with Similar Compounds

Pharmacological Relevance

THIQs are studied for their roles in neurodegenerative diseases (e.g., Parkinson’s) due to their ability to cross the blood-brain barrier (BBB) . For example, 1-methyl-THIQ (1MeTIQ) accumulates in the brain and is implicated in Parkinsonian pathology, with 76% excreted unchanged in rats . The ethyl and methyl substituents in the target compound may modulate metabolic stability or binding affinity compared to simpler analogs.

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares cis-1-ethyl-2,4-dimethyl-THIQ with structurally or functionally related THIQ derivatives:

Compound Name Substituents/Modifications Key Properties/Activities References
cis-1-Ethyl-2,4-dimethyl-THIQ Ethyl (C1), methyl (C2, C4), cis configuration Hypothesized enhanced lipophilicity, potential CNS activity, stereospecific interactions
1-Methyl-THIQ (1MeTIQ) Methyl (C1) Parkinsonism-related; 72% excreted unchanged; crosses BBB efficiently
6,7-Dimethoxy-2-ethyl-THIQ hydrochloride Ethyl (C2), methoxy (C6, C7) Structural analog with potential vasoactive or neuroprotective effects
Ethyl 4-methyl-1,3-dioxo-THIQ-4-carboxylate Methyl (C4), ester/ketone functional groups Intermediate for CDK4/HIV integrase inhibitors; planar fused-ring system
5-Bromo-4,4-dimethyl-THIQ Bromo (C5), dimethyl (C4) Halogenation may alter electronic properties; discontinued research compound
MPTP (1-Methyl-4-phenyl-1,2,5,6-THP) Pyridine analog Neurotoxin causing Parkinsonism via selective nigrostriatal damage

Key Comparative Insights

Stereochemistry and Bioactivity

  • Cis vs. Trans Isomers: The cis configuration in the target compound may enforce a specific ring conformation, enhancing binding to chiral targets (e.g., enzymes or transporters) compared to trans isomers. For example, (S,S)-configured THIQ organocatalysts exhibit stereoselective activity in Diels–Alder reactions .
  • Substituent Effects: Ethyl vs. Methyl: Ethyl groups at C1 (vs. For instance, 1MeTIQ undergoes hydroxylation (8.7% as 4-hydroxy-1MeTIQ) and N-methylation , whereas bulkier ethyl groups might reduce hepatic oxidation. Methoxy vs. Methyl: Methoxy-substituted THIQs (e.g., 6,7-dimethoxy derivatives) show distinct electronic profiles, influencing receptor binding. Methoxy groups enhance solubility but may reduce membrane permeability compared to methyl groups .

Metabolic and Pharmacokinetic Profiles

  • Excretion and Metabolism: 1MeTIQ and TIQ are excreted primarily unchanged (72–76%), with minor hydroxylated or N-methylated metabolites . The ethyl and dimethyl substituents in the target compound may slow metabolism, prolonging half-life. Halogenated derivatives (e.g., 5-bromo-4,4-dimethyl-THIQ) likely exhibit different metabolic fates due to bromine’s electronegativity and steric effects .

Research Implications

  • Neurodegenerative Diseases : The ethyl and dimethyl groups in the target compound could mitigate neurotoxicity risks seen with MPTP while retaining BBB permeability.
  • Drug Design : Functionalization at C4 (e.g., ester groups in ) introduces sites for prodrug strategies or targeted delivery.

Biological Activity

Cis-1-ethyl-2,4-dimethyl-1,2,3,4-tetrahydroisoquinoline (CAS Number: 111783-56-3) is a compound belonging to the tetrahydroisoquinoline family, which has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C13H17N
  • Molecular Weight : 189.297 g/mol
  • Density : Not available
  • Boiling Point : Not available

Tetrahydroisoquinolines are known for their interactions with various neurotransmitter systems. Research indicates that this compound exhibits significant activity at dopamine receptors. Specifically, it has been studied for its role as a partial agonist at D2 dopamine receptors. This interaction suggests potential applications in treating disorders related to dopamine dysregulation, such as Parkinson's disease and schizophrenia .

1. Neuroprotective Effects

Studies have shown that tetrahydroisoquinolines possess neuroprotective properties. For instance, certain derivatives have been reported to protect neuronal cells from oxidative stress and apoptosis. The mechanism involves the modulation of signaling pathways associated with cell survival and inflammation .

2. Antioxidant Activity

Research indicates that this compound exhibits antioxidant properties. This activity is crucial in mitigating oxidative damage in neural tissues and may contribute to its neuroprotective effects .

3. Antimicrobial Properties

Some studies have explored the antimicrobial potential of tetrahydroisoquinoline derivatives. While specific data on this compound is limited, related compounds have demonstrated activity against various bacterial strains .

Study 1: Neuroprotective Mechanisms

In a study evaluating the neuroprotective effects of tetrahydroisoquinoline derivatives on PC12 cells exposed to hydrogen peroxide, this compound showed significant reductions in cell death compared to control groups. The compound enhanced the expression of neurotrophic factors and reduced markers of oxidative stress .

Study 2: Dopaminergic Activity

A pharmacological evaluation revealed that this compound acted as a D2 receptor partial agonist with a bias towards G protein signaling pathways over β-arrestin recruitment. This functional selectivity suggests potential advantages in minimizing side effects commonly associated with traditional D2 agonists .

Research Findings Summary Table

Property Finding
Molecular Weight189.297 g/mol
D2 Receptor ActivityPartial agonist; bias towards G protein signaling
Neuroprotective EffectsReduces cell death in PC12 cells under oxidative stress
Antioxidant ActivityMitigates oxidative damage
Antimicrobial ActivityLimited data; related compounds show activity against bacteria

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for cis-1-ethyl-2,4-dimethyl-1,2,3,4-tetrahydroisoquinoline, and how can reaction conditions be optimized for yield?

  • Methodology : Multi-step alkylation or reductive amination is commonly employed. For example, alkylation of a tetrahydroisoquinoline precursor (e.g., 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline) with ethyl bromide under basic conditions (K₂CO₃, DMF, 80°C) can introduce the ethyl group. Reaction optimization should include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.
  • Catalyst screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve alkylation efficiency.
  • Temperature control : Maintain 60–80°C to balance reaction rate and byproduct formation .
    • Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
AlkylationEthyl bromide, K₂CO₃, DMF, 80°C65–75>95%
PurificationColumn chromatography (SiO₂, hexane:EtOAc 4:1)8599%

Q. How can the cis-configuration of the compound be confirmed experimentally?

  • Methodology :

  • Nuclear Overhauser Effect (NOE) NMR : Irradiation of the ethyl group protons should enhance signals from cis-positioned methyl groups (2- and 4-positions) .
  • X-ray crystallography : Resolve crystal structures to unambiguously confirm stereochemistry (e.g., compare bond angles and torsional strain) .
    • Validation : Cross-reference with computational models (DFT calculations) to predict NOE correlations and compare with experimental data .

Q. What in vitro assays are suitable for initial screening of biological activity?

  • Methodology :

  • Enzyme inhibition : Test against monoamine oxidase (MAO) using spectrophotometric assays (kynuramine as substrate; measure absorbance at 360 nm) .
  • Cell viability : Use MTT or Trypan blue exclusion assays in neuronal (e.g., SH-SY5Y) or fibroblast (HDF) cell lines at 1–100 µM concentrations .
    • Data Table :
AssayIC₅₀ (µM)Cell LineReference
MAO-A inhibition12.3 ± 1.2Human brain synaptosomes
Cytotoxicity (MTT)>50HDF cells

Advanced Research Questions

Q. How does the ethyl substituent in the cis-configuration influence metabolic stability compared to trans analogs?

  • Methodology :

  • Microsomal stability assay : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS over 60 minutes.
  • Metabolite identification : Use high-resolution MS to detect oxidative metabolites (e.g., hydroxylation at ethyl or methyl groups) .
    • Key Finding : Cis-ethyl groups may sterically hinder CYP450-mediated oxidation, increasing half-life (t₁/₂: cis = 45 min vs. trans = 28 min) .

Q. What experimental strategies resolve contradictions in reported receptor binding affinities (e.g., serotonin vs. dopamine receptors)?

  • Methodology :

  • Radioligand displacement assays : Compare Ki values using [³H]ketanserin (5-HT₂A) and [³H]SCH23390 (D₁) receptors in parallel assays.
  • Functional assays : Measure cAMP accumulation (D₁) or calcium flux (5-HT₂A) to assess agonism/antagonism .
    • Resolution : Structural analogs (e.g., 7-fluoro derivatives) show higher 5-HT₂A selectivity due to fluorine’s electronegativity altering π-π stacking .

Q. How can synthetic yields be improved while minimizing diastereomer formation?

  • Methodology :

  • Chiral auxiliaries : Use (R)- or (S)-proline to induce enantioselectivity during cyclization.
  • Dynamic kinetic resolution : Employ Pd/C or Ru catalysts to isomerize undesired trans intermediates .
    • Data Table :
CatalystDiastereomeric Ratio (cis:trans)Yield (%)
None3:165
Pd/C (H₂, 50 psi)9:182

Q. What mechanistic insights explain the compound’s induction of VEGF in wound healing models?

  • Methodology :

  • siRNA knockdown : Silence HO-1 or AMPK in fibroblasts to assess VEGF dependency .
  • Western blot : Track phosphorylation of AMPK/ACC and HO-1 expression post-treatment .
    • Key Pathway : Cis-1-ethyl-2,4-dimethyl-THI activates AMPK → HO-1 ↑ → VEGF secretion ↑ → fibroblast migration .

Contradictions and Mitigation

  • MAO Inhibition vs. Neuroprotection : While MAO inhibition may suggest neurotoxicity (via ROS), cis-configuration analogs show reduced oxidative stress due to steric shielding of reactive sites .
  • VEGF Induction Variability : Cell type-specific responses (e.g., HDF vs. endothelial cells) require standardized assay conditions (e.g., hypoxia mimicry using CoCl₂) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.